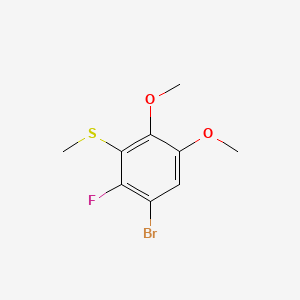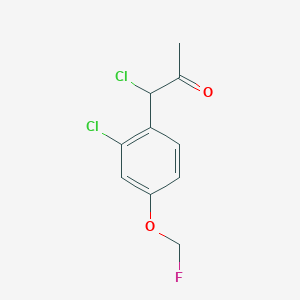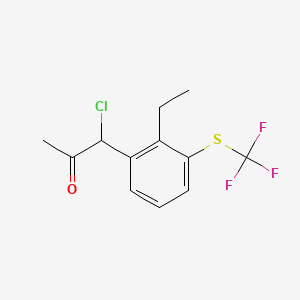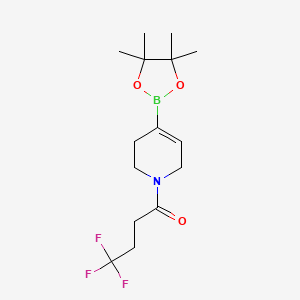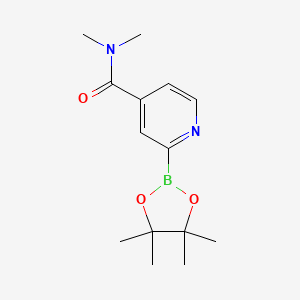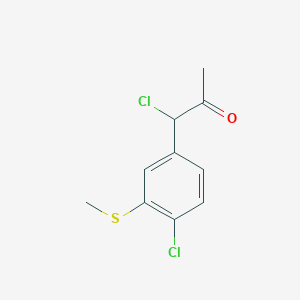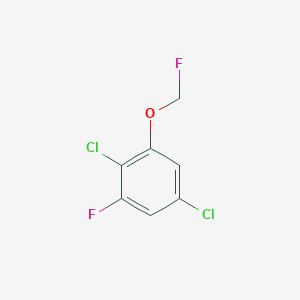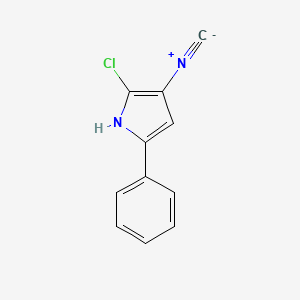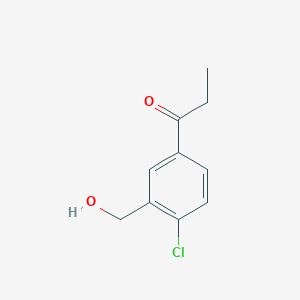
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-(hydroxymethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(4-chloro-3-(formyl)phenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the formyl group to a hydroxymethyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chloro-3-(carboxy)phenyl)propan-1-one.
Reduction: 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(4-Amino-3-(hydroxymethyl)phenyl)propan-1-one or 1-(4-Mercapto-3-(hydroxymethyl)phenyl)propan-1-one.
Scientific Research Applications
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-(methoxymethyl)phenyl)propan-1-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
1-(4-Chloro-3-(methyl)phenyl)propan-1-one: Lacks the hydroxymethyl group, having a methyl group instead.
1-(4-Chloro-3-(hydroxymethyl)phenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both a chloro and hydroxymethyl group on the phenyl ring, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI Key |
BFXWKLFFGVHSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


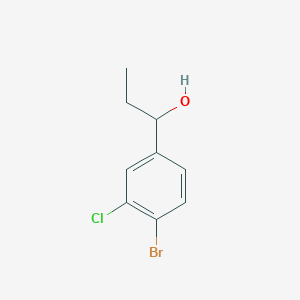
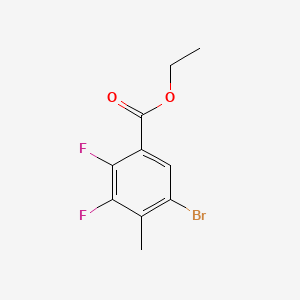
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
